Nonyl 2-hydroxybenzoate
CAS No.: 19666-12-7
Cat. No.: VC18462761
Molecular Formula: C16H24O3
Molecular Weight: 264.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 19666-12-7 |
|---|---|
| Molecular Formula | C16H24O3 |
| Molecular Weight | 264.36 g/mol |
| IUPAC Name | nonyl 2-hydroxybenzoate |
| Standard InChI | InChI=1S/C16H24O3/c1-2-3-4-5-6-7-10-13-19-16(18)14-11-8-9-12-15(14)17/h8-9,11-12,17H,2-7,10,13H2,1H3 |
| Standard InChI Key | VNCXHTZWYIBJTA-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCOC(=O)C1=CC=CC=C1O |
Introduction
Structural and Chemical Identity of Nonyl 2-Hydroxybenzoate
Nonyl 2-hydroxybenzoate is characterized by a benzene ring substituted with a hydroxyl group at the ortho position (carbon 2) and a nonyl ester group at the carboxylic acid position. This configuration distinguishes it from its para-substituted analog, nonyl 4-hydroxybenzoate, which features the hydroxyl group at carbon 4 . The structural formula is represented as:
Key identifiers include the CAS registry number 19666-12-7 and synonyms such as "nonyl salicylate" and "2-hydroxybenzoic acid nonyl ester" . Its IUPAC name, nonyl 2-hydroxybenzoate, explicitly defines the esterification of salicylic acid with a nonyl alcohol moiety.
Synthesis and Production Methods
Chemical Synthesis
Nonyl 2-hydroxybenzoate is typically synthesized via esterification reactions between salicylic acid and nonyl alcohol. This process employs acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction proceeds as follows:
Industrial-scale production often utilizes Dean-Stark traps to remove water, shifting the equilibrium toward ester formation. Purification involves distillation or column chromatography to isolate the product from unreacted starting materials and by-products .
Microbial Production
While no direct studies on microbial synthesis of nonyl 2-hydroxybenzoate exist, research on related alkyl hydroxybenzoates provides insights. For instance, Microbulbifer marine bacteria produce alkyl esters of 4-hydroxybenzoic acid (4HBA), including nonyl 4-hydroxybenzoate, through enzymatic esterification . Although these organisms primarily yield para-substituted derivatives, metabolic engineering could theoretically redirect biosynthesis toward ortho-substituted analogs.
Physicochemical Properties
Nonyl 2-hydroxybenzoate exhibits properties typical of long-chain alkyl esters, as summarized below:
The compound’s lipophilicity (LogP ≈ 5.22) suggests high solubility in organic solvents and limited aqueous solubility, making it suitable for formulations requiring hydrophobic matrices .
| Supplier | Purity (%) | Pack Size | Price (USD) | Lead Time | Source |
|---|---|---|---|---|---|
| Carboxyl Chemistry | 98 | Custom | Quote-based | 10 days | |
| AA BLOCKS | 95 | 1 g | 37 | 12 days | |
| Angene International | 98 | 250 mg | 13 | 10 days |
These suppliers cater to research and development needs, offering quantities from milligrams to kilograms .
Biological Activity and Applications
Cosmetic and Industrial Uses
Nonyl 2-hydroxybenzoate’s lipophilic nature and UV absorption characteristics make it a candidate for use in sunscreens and topical formulations. Its ester group enhances stability compared to free salicylic acid, reducing skin irritation . Industrial applications include its use as a plasticizer or preservative in polymers, though regulatory approval depends on toxicity assessments.
Comparative Analysis with Nonyl 4-Hydroxybenzoate
The positional isomerism between nonyl 2- and 4-hydroxybenzoates significantly impacts their properties:
This comparison underscores the need for targeted research on the ortho isomer’s bioactivity and industrial potential.
Future Research Directions
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Bioactivity Profiling: Systematic studies to evaluate antimicrobial, antioxidant, and anticancer properties.
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Synthetic Optimization: Development of green chemistry approaches to improve yield and sustainability.
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Toxicological Assessments: Acute and chronic toxicity studies to establish safety profiles.
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Industrial Applications: Exploration in polymer science and cosmetic formulations.
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